Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate
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Overview
Description
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate is a compound commonly used in peptide synthesis. It is a derivative of amino acids and is often employed as a protecting group for the amino function in peptide synthesis. The compound’s structure includes a fluorenylmethoxycarbonyl (Fmoc) group, which is widely used due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide.
Coupling Reactions: It can react with other amino acids or peptides to form peptide bonds, facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent.
Major Products Formed
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been removed to allow further elongation of the peptide chain .
Scientific Research Applications
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mechanism of Action
The compound acts as a protecting group for the amino function in amino acids during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. It is removed under mild basic conditions, allowing the amino group to participate in peptide bond formation. The mechanism involves the formation of a stable carbamate linkage, which is cleaved by nucleophilic attack from the base .
Comparison with Similar Compounds
Similar Compounds
Boc (tert-Butyloxycarbonyl) Amino Acids: Another class of protecting groups used in peptide synthesis.
Cbz (Carbobenzyloxy) Amino Acids: Also used for protecting amino groups in peptide synthesis.
Uniqueness
Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoate is unique due to the stability of the Fmoc group and its ease of removal under mild conditions. This makes it particularly suitable for automated peptide synthesis, where mild deprotection conditions are essential to prevent degradation of the peptide .
Properties
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)26-3)23-22(25)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,23,25)/t20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYZLPKLFRXOVCY-HXUWFJFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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